
Prostaglandin h2
Vue d'ensemble
Description
Prostaglandin H2 (PGH2) is a type of prostaglandin and a precursor for many other biologically significant molecules . It is synthesized from arachidonic acid in a reaction catalyzed by a cyclooxygenase enzyme . PGH2 is a primary cyclooxygenase metabolite of arachidonic acid .
Synthesis Analysis
The conversion from arachidonic acid to prostaglandin H2 is a two-step process. First, COX-1 catalyzes the addition of two free oxygens to form the 1,2-dioxane bridge and a peroxide functional group to form prostaglandin G2 (PGG2) . Second, COX-2 reduces the peroxide functional group to a secondary alcohol, forming prostaglandin H2 . Other peroxidases like hydroquinone have been observed to reduce PGG2 to PGH2 .Molecular Structure Analysis
Prostaglandins, including PGH2, possess a unique and intricate molecular structure that underlies their diverse physiological functions . At the core of every prostaglandin molecule lies a distinctive twenty-carbon skeleton, featuring a central five-membered ring . This ring contains oxygen atoms at specific positions, imparting reactivity and distinct chemical properties to prostaglandins .Chemical Reactions Analysis
PGH2 is unstable at room temperature, with a half-life of 90-100 seconds , so it is often converted into a different prostaglandin . It is acted upon by various synthases to create prostacyclin, thromboxane A2, prostaglandin D2, and prostaglandin E2 . It can also rearrange non-enzymatically to a mixture of 12- (S)-hydroxy-5Z,8E,10E-heptadecatrienoic acid (HHT) and 12- (S)-hydroxy-5Z,8Z,10E-heptadecatrienoic acid .Physical And Chemical Properties Analysis
The chemical formula of PGH2 is C20H32O5 . It has a molar mass of 352.465 g/mol . The density of PGH2 is 1.129 ± 0.06 g/mL . It has a boiling point of 490 ± 40.0 °C and a solubility in water of 0.034 g/L .Applications De Recherche Scientifique
Gastrointestinal Health
Prostaglandins, including PGH2, in the gastrointestinal tract act to protect the stomach and intestinal mucosa from inflammation, inhibit gastric acid secretion, and promote the healing of gastric and duodenal ulcers .
Role in Allergic Reactions
PGH2 has been identified in lung and peripheral blood lymphocytes, suggesting their role in inducing airway allergic reactions .
Cardiovascular Health
Prostaglandin H2 has a significant impact on various bodily functions, including the cardiovascular system . It serves as the substrate for the synthesis of a variety of tissue-specific prostaglandins .
Central Nervous System
Prostaglandin H2 also plays a role in the central nervous system . It is produced from arachidonic acid by the enzyme cyclooxygenase (COX) and is further converted into eicosanoids by prostaglandin synthases and isomerases .
Orientations Futures
Prostaglandins and their receptors play important roles in the occurrence and development of diseases such as pulmonary arterial hypertension . Prostacyclin and related drugs have been used in the clinical treatment of PAH, and other prostaglandins also have the potential to treat PAH . This provides ideas for the treatment of PAH and the discovery of new drug targets .
Propriétés
IUPAC Name |
(Z)-7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18-14-19(17)25-24-18)10-7-4-5-8-11-20(22)23/h4,7,12-13,15-19,21H,2-3,5-6,8-11,14H2,1H3,(H,22,23)/b7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBNHAJFJUQSRA-YNNPMVKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)OO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)OO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80903949 | |
| Record name | Prostaglandin H2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80903949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Prostaglandin H2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001381 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Prostaglandin h2 | |
CAS RN |
42935-17-1 | |
| Record name | PGH2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42935-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prostaglandin H2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042935171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prostaglandin H2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80903949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROSTAGLANDIN H2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J670X3LRU2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Prostaglandin H2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001381 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Prostaglandin H2 exerts its effects by binding to and activating the thromboxane A2/prostaglandin H2 (TxA2/PGH2) receptor [, , , , , , , , , ]. This receptor is found on various cell types, including platelets and vascular smooth muscle cells.
ANone: Binding of PGH2 to the TxA2/PGH2 receptor leads to a cascade of intracellular events, including:
- Mobilization of intracellular calcium []: PGH2 induces a rapid and transient increase in cytosolic free calcium levels, which is crucial for platelet activation and smooth muscle contraction.
- Platelet activation [, , , , ]: PGH2 is a potent inducer of platelet shape change and aggregation, contributing to thrombus formation.
- Vasoconstriction [, , , , , , , ]: PGH2 promotes the contraction of vascular smooth muscle cells, leading to a narrowing of blood vessels.
- Cellular proliferation []: PGH2 has been shown to stimulate the proliferation of vascular smooth muscle cells, potentially contributing to vascular remodeling in certain conditions.
A: Yes, the effects of PGH2 can be blocked by TxA2/PGH2 receptor antagonists such as SQ29548 [, , , ]. These antagonists competitively bind to the receptor, preventing PGH2 from binding and exerting its effects.
ANone: The molecular formula for Prostaglandin H2 is C20H32O5, and its molecular weight is 352.46 g/mol.
ANone: The provided research papers primarily focus on the biological activity and pharmacological properties of PGH2 and its analogues. They do not provide detailed spectroscopic data (NMR, IR, etc.) for PGH2 itself.
A: Prostaglandin H2 is a highly unstable compound with a short half-life [, ]. It rapidly degrades non-enzymatically to various products, including prostaglandin E2, prostaglandin D2, and thromboxane A2.
ANone: Several enzymes play a crucial role in the metabolism of PGH2:
- Prostaglandin H2 Synthase (PGHS): Also known as cyclooxygenase (COX), catalyzes the conversion of arachidonic acid to PGH2 [, , , , ].
- Thromboxane A2 Synthase (TXAS): Converts PGH2 to Thromboxane A2, a potent vasoconstrictor and platelet aggregator [, , , ].
- Prostaglandin E2 Isomerase: Converts PGH2 to Prostaglandin E2, involved in inflammation, pain, and fever [].
- Prostacyclin Synthase (PGIS): Converts PGH2 to Prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation [, ].
A: While the provided research papers primarily focus on experimental work, one study [] utilized computational modeling to investigate the integration of Prostaglandin H2 Synthase (PGHS) into a phospholipid bilayer. This type of modeling can provide valuable insights into the enzyme's structure and dynamics, potentially aiding in the development of more selective PGHS inhibitors.
ANone: Several research papers highlight the impact of structural modifications on PGH2 activity:
- Stereochemistry []: Changes in the stereochemistry of the 5,6 double bond or the 15-hydroxyl group can significantly alter the activity of PGH2 analogues. For instance, while the natural stereoisomer of difluorothromboxane A2 acted as an agonist, other stereoisomers exhibited antagonist activity on platelets.
- Nitrogen substitution []: Replacing carbon atoms with nitrogen in the prostanoic acid structure can influence the potency and selectivity of PGH2 analogues.
- Stable analogues [, , , ]: Researchers have developed stable analogues of PGH2, such as carbocyclic thromboxane A2 (CTA2) and U46619, to circumvent the instability of the natural compound and facilitate pharmacological studies.
A: One paper [] mentions that selectively inhibiting PGHS-2 is desirable for minimizing gastrointestinal side effects associated with non-selective NSAIDs. While the development of PGHS-2 selective inhibitors (COX-2 inhibitors) is acknowledged, the research presented focuses on understanding the structural dynamics of PGHS for improved inhibitor design rather than specific inhibitor synthesis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



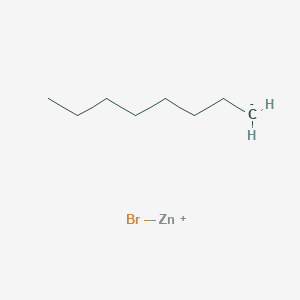
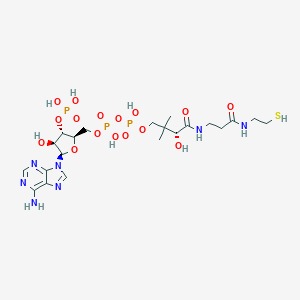

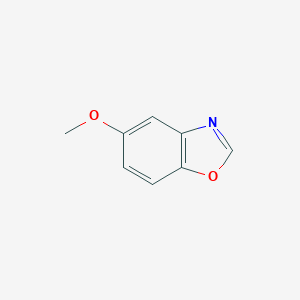
![2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B160119.png)
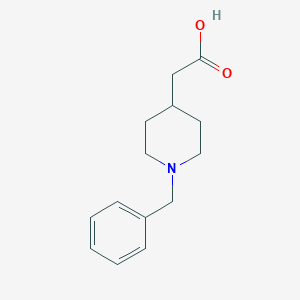
![Cyanic acid, 1,3-phenylenebis[(1-methylethylidene)-4,1-phenylene] ester](/img/structure/B160123.png)
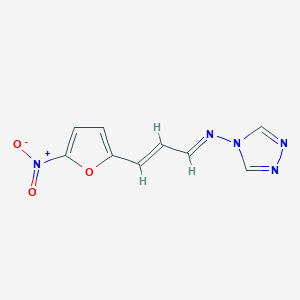
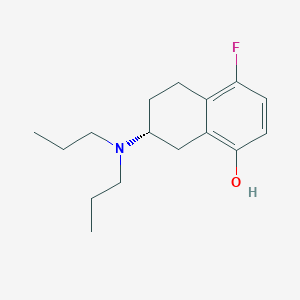
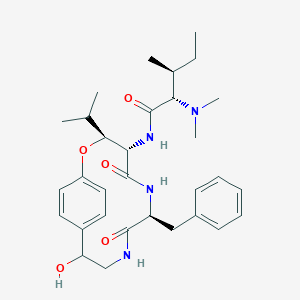
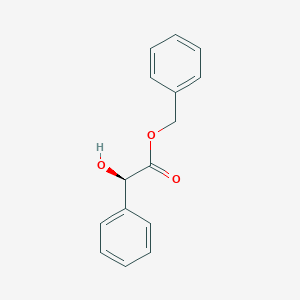

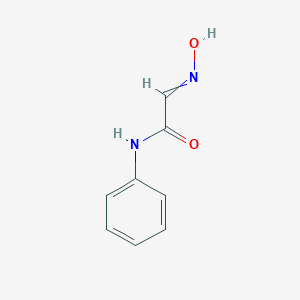
![2-Amino-2-(hydroxymethyl)propane-1,3-diol;(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B160135.png)